Cas no 2138045-67-5 (2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline)

2,4,6-Trimethyl-3-(5-methylthiophen-3-yl)aniline is a substituted aniline derivative featuring a thiophene ring, which enhances its utility in organic synthesis and pharmaceutical applications. The compound's structure, incorporating both aromatic and heterocyclic moieties, makes it a versatile intermediate for constructing complex molecules. Its trimethyl-substituted aniline core improves steric and electronic properties, facilitating selective reactions in cross-coupling and functionalization processes. The methylthiophene group further contributes to its reactivity, particularly in metal-catalyzed transformations. This compound is valued for its stability, well-defined reactivity profile, and potential as a building block in agrochemical, medicinal, and materials chemistry research. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline structure
2138045-67-5 structure
Product name:2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
CAS No:2138045-67-5
MF:C14H17NS
MW:231.35648226738
CID:6567734
PubChem ID:165495447

2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
    • 2138045-67-5
    • EN300-1142230
    • Inchi: 1S/C14H17NS/c1-8-5-9(2)14(15)11(4)13(8)12-6-10(3)16-7-12/h5-7H,15H2,1-4H3
    • InChI Key: JOZADAHMLBMWRL-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(=C1)C1C(C)=CC(C)=C(C=1C)N

Computed Properties

  • Exact Mass: 231.10817072g/mol
  • Monoisotopic Mass: 231.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų
  • XLogP3: 4

2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142230-0.05g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1142230-5.0g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5
5g
$2152.0 2023-06-09
Enamine
EN300-1142230-10g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142230-0.25g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142230-1g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5 95%
1g
$743.0 2023-10-26
Enamine
EN300-1142230-5g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142230-1.0g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5
1g
$743.0 2023-06-09
Enamine
EN300-1142230-0.5g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1142230-0.1g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142230-2.5g
2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline
2138045-67-5 95%
2.5g
$1454.0 2023-10-26

Additional information on 2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline

2,4,6-Trimethyl-3-(5-methylthiophen-3-yl)aniline: A Comprehensive Overview

2,4,6-Trimethyl-3-(5-methylthiophen-3-yl)aniline is a complex organic compound with the CAS number 2138045-67-5. This compound belongs to the class of aromatic amines and features a substituted aniline structure with a thiophene ring attached. The molecule is characterized by its unique substitution pattern, which includes three methyl groups on the aromatic ring and a thiophene moiety at the 3-position. This combination of substituents imparts distinctive chemical properties, making it a subject of interest in various research fields.

The aniline core of this compound serves as a versatile platform for further functionalization. The presence of three methyl groups at positions 2, 4, and 6 on the benzene ring introduces steric hindrance and electronic effects that influence the compound's reactivity and stability. Additionally, the thiophene ring attached at position 3 introduces heteroaromatic character, enhancing the compound's potential for applications in electronics and materials science.

Recent studies have explored the synthesis of 2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline through various methodologies. One notable approach involves the coupling reaction between an appropriately substituted aniline derivative and a thioether precursor. This method leverages palladium-catalyzed cross-coupling reactions, which are highly efficient and selective. The use of such catalytic systems not only simplifies the synthesis process but also enhances the scalability of the reaction, making it suitable for industrial applications.

The electronic properties of 2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline have been extensively studied using computational chemistry techniques. These studies reveal that the compound exhibits a conjugated π-system that facilitates electron delocalization across the aromatic rings. This property is particularly advantageous in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is critical.

In terms of biological activity, preliminary assays indicate that 2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline demonstrates moderate cytotoxicity against certain cancer cell lines. This finding suggests potential applications in drug discovery, particularly in the development of anticancer agents. However, further research is required to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

The structural uniqueness of 2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline also makes it a valuable precursor for synthesizing more complex molecules. For instance, it can be used as a building block for constructing heterocyclic compounds with enhanced functionality. Recent advancements in click chemistry have enabled researchers to efficiently modify this compound by introducing additional functional groups, thereby expanding its utility in medicinal chemistry and materials science.

From an environmental perspective, the degradation pathways of 2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline have been investigated under various conditions. Studies suggest that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts. These findings are crucial for assessing its environmental impact and ensuring sustainable practices during its production and disposal.

In conclusion,2138045-67-5, or 2,4,6-trimethyl-3-(5-methylthiophen-3-yl)aniline, is a multifaceted compound with promising applications across diverse fields. Its unique structure enables versatile reactivity and functionality, making it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover its potential uses and properties,this compound is poised to play a significant role in advancing modern chemistry and materials science.

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